Benzyl methyl4-oxocyclohexylcarbamate
Overview
Description
Benzyl methyl4-oxocyclohexylcarbamate is a chemical compound with the molecular formula C15H19NO3. It is known for its unique structure, which includes a benzyl group, a methyl group, and a 4-oxocyclohexylcarbamate moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl methyl4-oxocyclohexylcarbamate typically involves the reaction of benzyl alcohol with methyl 4-oxocyclohexylcarbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the carbamate linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like flow chemistry to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl methyl4-oxocyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Benzyl methyl4-oxocyclohexylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl methyl4-oxocyclohexylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological research .
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- Methyl carbamate
- 4-Oxocyclohexylcarbamate
Uniqueness
Benzyl methyl4-oxocyclohexylcarbamate is unique due to its combined structural features, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications .
Properties
IUPAC Name |
benzyl N-methyl-N-(4-oxocyclohexyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-16(13-7-9-14(17)10-8-13)15(18)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLHSNARCZDJCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(=O)CC1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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